Methyl 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylate Methyl 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18612611
InChI: InChI=1S/C8H7F3N2O3/c1-15-4-3-12-5(7(14)16-2)6(13-4)8(9,10)11/h3H,1-2H3
SMILES:
Molecular Formula: C8H7F3N2O3
Molecular Weight: 236.15 g/mol

Methyl 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylate

CAS No.:

Cat. No.: VC18612611

Molecular Formula: C8H7F3N2O3

Molecular Weight: 236.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylate -

Specification

Molecular Formula C8H7F3N2O3
Molecular Weight 236.15 g/mol
IUPAC Name methyl 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylate
Standard InChI InChI=1S/C8H7F3N2O3/c1-15-4-3-12-5(7(14)16-2)6(13-4)8(9,10)11/h3H,1-2H3
Standard InChI Key ATUPOIVWZLPFOL-UHFFFAOYSA-N
Canonical SMILES COC1=CN=C(C(=N1)C(F)(F)F)C(=O)OC

Introduction

Chemical Structure and Molecular Characteristics

Structural Features

The compound features a pyrazine ring—a six-membered aromatic system with two nitrogen atoms at positions 1 and 4. At position 3, a trifluoromethyl (CF3-\text{CF}_3) group is attached, while position 5 hosts a methoxy (OCH3-\text{OCH}_3) substituent. The carboxylate ester group at position 2 completes the structure, contributing to its lipophilicity and reactivity . The canonical SMILES representation, COC1=CN=C(C(=N1)C(F)(F)F)C(=O)OC\text{COC1=CN=C(C(=N1)C(F)(F)F)C(=O)OC}, underscores the spatial arrangement of these functional groups .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC8H7F3N2O3\text{C}_8\text{H}_7\text{F}_3\text{N}_2\text{O}_3
Molecular Weight236.15 g/mol
IUPAC NameMethyl 5-methoxy-3-(trifluoromethyl)pyrazine-2-carboxylate
CAS Number2770349-32-9
SMILESCOC(=O)C1=NC=C(OC)N=C1C(F)(F)F

Electronic and Steric Effects

The trifluoromethyl group exerts a strong electron-withdrawing effect via induction, polarizing the pyrazine ring and enhancing electrophilic reactivity. This property is critical in cross-coupling reactions, such as Suzuki-Miyaura couplings, where the electron-deficient ring facilitates arylboronic acid addition . Conversely, the methoxy group donates electron density through resonance, creating regioselective reactivity patterns. These opposing electronic effects make the compound a versatile scaffold for derivatization .

Synthesis and Reaction Optimization

Synthetic Pathways

The synthesis typically begins with N-allyl malonamides, which undergo diazidation followed by thermolytic or copper-catalyzed cyclization to form the pyrazine core . For example, General Procedure D involves heating gem-diazido N-allyl malonamides in xylenes at 140°C for 24 hours, yielding pyrazines in ~43% efficiency . Alternative routes using glacial acetic acid and copper(I) iodide at 120°C (General Procedure E) achieve comparable yields but require stringent anhydrous conditions .

Table 2: Comparison of Synthesis Methods

MethodConditionsYield (%)Advantages
Thermolysis (Xylenes)140°C, 24 h43Solvent stability, no catalyst
Copper-Catalyzed (AcOH)120°C, CuI, 24 h39Faster reaction kinetics

Solvent and Temperature Effects

Solvent choice significantly impacts yield. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance diazidation kinetics by stabilizing intermediates, while nonpolar solvents like xylenes favor cyclization by minimizing side reactions . Optimal temperatures range from 120–140°C, balancing reaction rate and decomposition risks .

Physicochemical Properties

Spectroscopic Characterization

While specific spectral data (e.g., NMR, IR) are absent in the provided sources, analogous pyrazines show characteristic 19F^{19}\text{F} NMR signals near −60 ppm for the CF3-\text{CF}_3 group and carbonyl IR stretches around 1700 cm1^{-1} .

Biological Activities and Applications

Pharmaceutical Relevance

The trifluoromethyl group’s metabolic stability and lipophilicity position this compound as a promising pharmacophore. Derivatives of related pyrazines have been explored as kinase inhibitors and antiviral agents, leveraging the electron-deficient ring for target binding .

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